Cas no 1805550-76-8 (2-(Difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine-6-acetonitrile)

2-(Difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine-6-acetonitrile is a fluorinated pyridine derivative with a highly functionalized structure, featuring difluoromethyl, iodo, and trifluoromethyl substituents. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate for cross-coupling reactions, particularly Suzuki-Miyaura and Sonogashira couplings, facilitated by the reactive iodine moiety. The presence of electron-withdrawing trifluoromethyl and cyano groups enhances its utility in nucleophilic substitution and cyclization reactions. Its unique substitution pattern also makes it valuable for modifying physicochemical properties in drug discovery, such as improving metabolic stability and lipophilicity. The compound is typically handled under inert conditions due to its sensitivity.
2-(Difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine-6-acetonitrile structure
1805550-76-8 structure
商品名:2-(Difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine-6-acetonitrile
CAS番号:1805550-76-8
MF:C9H4F5IN2
メガワット:362.037951469421
CID:4804048

2-(Difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine-6-acetonitrile 化学的及び物理的性質

名前と識別子

    • 2-(Difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine-6-acetonitrile
    • インチ: 1S/C9H4F5IN2/c10-8(11)7-4(9(12,13)14)3-5(15)6(17-7)1-2-16/h3,8H,1H2
    • InChIKey: LHQMOFBPLMFNBB-UHFFFAOYSA-N
    • ほほえんだ: IC1C=C(C(F)(F)F)C(C(F)F)=NC=1CC#N

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 310
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 36.7

2-(Difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine-6-acetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029019927-500mg
2-(Difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine-6-acetonitrile
1805550-76-8 95%
500mg
$1,701.85 2022-04-01
Alichem
A029019927-1g
2-(Difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine-6-acetonitrile
1805550-76-8 95%
1g
$3,184.50 2022-04-01
Alichem
A029019927-250mg
2-(Difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine-6-acetonitrile
1805550-76-8 95%
250mg
$931.00 2022-04-01

2-(Difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine-6-acetonitrile 関連文献

2-(Difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine-6-acetonitrileに関する追加情報

Introduction to 2-(Difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine-6-acetonitrile (CAS No. 1805550-76-8)

2-(Difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine-6-acetonitrile is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural features and versatile reactivity. This compound, identified by the CAS number 1805550-76-8, is a pyridine derivative featuring multiple fluorinated and iodinated substituents, which make it a valuable intermediate in the synthesis of various bioactive molecules.

The molecular structure of 2-(Difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine-6-acetonitrile consists of a pyridine core substituted with a difluoromethyl group at the 2-position, an iodo group at the 5-position, and a trifluoromethyl group at the 3-position, with an acetonitrile moiety at the 6-position. This specific arrangement of fluorine and iodine atoms imparts distinct electronic and steric properties to the molecule, making it an attractive candidate for further functionalization in drug discovery programs.

In recent years, the demand for fluorinated compounds in pharmaceutical development has surged due to their ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles of drug candidates. The presence of both difluoromethyl and trifluoromethyl groups in 2-(Difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine-6-acetonitrile aligns with this trend, as these substituents are widely recognized for their beneficial pharmacological properties.

The iodo group at the 5-position of the pyridine ring provides a handle for further chemical transformations, such as cross-coupling reactions, which are pivotal in constructing complex molecular architectures. These reactions are often employed to introduce additional functional groups or to link the compound to other pharmacophores, thereby expanding its utility in medicinal chemistry.

Recent studies have highlighted the potential of 2-(Difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine-6-acetonitrile as a key intermediate in the synthesis of novel therapeutic agents. For instance, researchers have utilized this compound to develop inhibitors targeting various biological pathways, including enzyme inhibition and receptor binding. The acetonitrile group at the 6-position also offers opportunities for further derivatization, enabling the creation of diverse analogues with tailored properties.

The synthesis of 2-(Difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine-6-acetonitrile typically involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and metal-mediated fluorination processes, are often employed to introduce the desired substituents efficiently. These synthetic strategies underscore the compound's complexity and its importance as a building block in modern chemical synthesis.

The versatility of 2-(Difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine-6-acetonitrile extends beyond pharmaceutical applications. In agrochemical research, this compound has been explored as a precursor for developing novel pesticides and herbicides. The structural features of this molecule contribute to its efficacy by enhancing interactions with biological targets in pests and weeds while maintaining environmental safety.

As interest in fluorinated compounds continues to grow, the role of intermediates like 2-(Difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine-6-acetonitrile is expected to expand further. Ongoing research efforts are focused on optimizing synthetic routes, exploring new derivatives, and uncovering novel applications in drug discovery and beyond. The compound's unique combination of substituents makes it a cornerstone in the development of next-generation bioactive molecules.

In conclusion, 2-(Difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine-6-acetonitrile (CAS No. 1805550-76-8) is a multifaceted compound with significant potential in pharmaceutical and agrochemical research. Its structural features enable diverse chemical transformations, making it an indispensable tool for synthetic chemists striving to develop innovative therapeutic agents. As scientific understanding advances, this compound is poised to play an even greater role in shaping the future of medicinal chemistry.

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